molecular formula C12H8N4O6 B1241988 N-[(E)-furan-2-ylmethylideneamino]-3,5-dinitrobenzamide

N-[(E)-furan-2-ylmethylideneamino]-3,5-dinitrobenzamide

Cat. No. B1241988
M. Wt: 304.21 g/mol
InChI Key: HQKKTKGCUXHHCK-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furanylmethylideneamino)-3,5-dinitrobenzamide is a C-nitro compound.

Scientific Research Applications

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

N-[(E)-furan-2-ylmethylideneamino]-3,5-dinitrobenzamide and its analogs have been explored for their potential in gene-directed enzyme prodrug therapy (GDEPT). In a study, various nitrogen mustard analogues derived from this compound were evaluated for their ability to be activated by Escherichia coli nitroreductase in gene therapy applications. Certain analogues demonstrated considerable improvements in potency and bystander effects, making them superior candidates for GDEPT compared to other prodrugs (Friedlos, Denny, Palmer, & Springer, 1997).

Biosensor Development

This compound has also been utilized in the development of biosensors. A study described the creation of a highly sensitive biosensor using a novel modified carbon paste electrode incorporating N-(4-hydroxyphenyl)-3,5-dinitrobenzamide. This biosensor showed potent electron mediating behavior and was effective in the electrocatalytic determination of specific compounds in real samples, demonstrating its potential in analytical chemistry and diagnostic applications (Karimi-Maleh et al., 2014).

Polymer Synthesis

In polymer science, a novel aromatic diamine containing imidazole, furan, and benzamide units was synthesized, which involved a direct condensation with 3,5-dinitrobenzoyl chloride. The resulting polyimides exhibited good thermal stability, high solubility in polar organic solvents, and promising potential for environmental applications such as dye removal from aqueous solutions (Rafiee & Mohagheghnezhad, 2018).

Environmental Science

Research in environmental science has also seen the application of this compound. One study investigated the decomposition of 3,5-dinitrobenzamide, closely related to N-[(E)-furan-2-ylmethylideneamino]-3,5-dinitrobenzamide, in aqueous solutions using UV/H2O2 and UV/TiO2 oxidation processes. This study contributes to understanding the environmental fate and treatment of nitrobenzamide compounds in wastewater and surface water systems (Yan et al., 2017).

properties

Product Name

N-[(E)-furan-2-ylmethylideneamino]-3,5-dinitrobenzamide

Molecular Formula

C12H8N4O6

Molecular Weight

304.21 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-3,5-dinitrobenzamide

InChI

InChI=1S/C12H8N4O6/c17-12(14-13-7-11-2-1-3-22-11)8-4-9(15(18)19)6-10(5-8)16(20)21/h1-7H,(H,14,17)/b13-7+

InChI Key

HQKKTKGCUXHHCK-NTUHNPAUSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-furan-2-ylmethylideneamino]-3,5-dinitrobenzamide

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